(+)-Diisopinocampheyl chloroborane
Overview
Description
Synthesis Analysis
The synthesis of (+)-Diisopinocampheyl chloroborane involves the reaction of borane with α-pinene, leading to a chiral reducing agent that is effective in the enantioselective reduction of ketones to alcohols. A practical, one-pot preparation method from α-pinene and borane methyl sulfide has been developed, avoiding the isolation of the air and moisture-sensitive reagent, thus facilitating large-scale operations (Simpson, Tschaen, & Verhoeven, 1991).
Molecular Structure Analysis
The molecular structure of (+)-Diisopinocampheyl chloroborane, characterized by its unique chirality, is crucial for its application in asymmetric synthesis. The chiral environment created by the diisopinocampheyl framework allows for selective reaction pathways, leading to products with high enantiomeric excess.
Chemical Reactions and Properties
This reagent is used in selective reductions, notably in converting carbonyl compounds into their corresponding alcohols with high enantioselectivity. It has been shown to reduce aldehydes and ketones to alcohols, demonstrating its utility as a selective reducing agent in the presence of other functional groups (Cha, Kim, Kwon, & Kim, 1996). The reactivity order is Ipc2BCl > Ipc2BBr > Ipc2BI, indicating the influence of the halogen on its reductive capacity.
Physical Properties Analysis
The physical properties of (+)-Diisopinocampheyl chloroborane, such as its solubility, stability, and reactivity, are influenced by its molecular structure and the presence of the chloroborane group. Its stability in various solvents and under different conditions has been studied to optimize its use in synthetic applications.
Chemical Properties Analysis
The chemical properties, including reactivity and selectivity, are highlighted by its application in the asymmetric hydroboration of alkenes and the reduction of ketones. The efficiency of (+)-Diisopinocampheyl chloroborane in promoting enantioselective reactions showcases its significant chemical properties (Brown & Yoon, 1976).
Scientific Research Applications
Asymmetric Reduction of Acetophenone : It shows nonlinear effects (NLE) in the reduction of acetophenone, influencing the enantiomeric excess (ee) of the product 1-phenylethanol. The extent of this asymmetric amplification is associated with the amount of (+)-Diisopinocampheyl chloroborane used (Girard & Kagan, 1997).
Selective Reduction of Carbonyl Compounds : It effectively reduces aldehydes and ketones to corresponding alcohols, demonstrating selective reactivity in the presence of other functional groups (Cha, Kim, Kwon, & Kim, 1996).
Practical Preparation for Large Scale Operations : A one-pot preparation method from α-pinene and borane methyl sulfide has been developed, facilitating its use in large-scale applications (Simpson, Tschaen, & Verhoeven, 1991).
Reduction of Fluoromethyl Ketones : Demonstrates superior rate and enantioselectivity in the asymmetric reduction of aryl and alkyl α-fluoromethyl ketones compared to other reducing agents (Ramachandran, Gong, & Teodorovic, 2007).
Threo-Stereoselectivity in Lignin Model Dimers : Used in the asymmetric reduction of β-O-4 lignin model precursors, yielding threo isomers with high yield and purity (Helm & Li, 1995).
Chiral Derivatizing Agent for Gas Chromatographic Analysis : Used in the synthesis of enantiomerically pure isopinocampheylamine, a chiral derivatizing agent for analyzing optically active carboxylic acids (Ramachandran et al., 1996).
Enantioselective Pictet-Spengler Reaction : Acts as a chiral Lewis acid catalyst in the enantioselective Pictet-Spengler reaction, demonstrating significant enantioselectivity (Kawate, Yamada, Soe, & Nakagawa, 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHHVRCDVOTID-YYNWCRCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920706 | |
Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Diisopinocampheyl chloroborane | |
CAS RN |
112246-73-8 | |
Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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